2-((2-methoxyethyl)amino)-6-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one
Description
Properties
IUPAC Name |
2-(2-methoxyethylamino)-6-methyl-3-(3-nitrophenyl)furo[3,2-c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c1-12-5-3-8-15-18(12)29-21(24)17-16(13-6-4-7-14(11-13)23(25)26)20(28-19(15)17)22-9-10-27-2/h3-8,11,22H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRCWBMXQIDYPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(=C(O3)NCCOC)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-methoxyethyl)amino)-6-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one can be achieved through a multi-step process involving the following key steps:
-
Formation of the Furochromenone Core: : The initial step involves the synthesis of the furochromenone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of a suitable phenol derivative with a β-ketoester in the presence of a catalyst can form the furochromenone ring system.
-
Introduction of the 3-Nitrophenyl Group: : The 3-nitrophenyl group can be introduced via a nitration reaction. This involves treating the furochromenone intermediate with a nitrating agent such as nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid) to introduce the nitro group at the desired position.
-
Substitution with the 2-Methoxyethylamino Group: : The introduction of the 2-methoxyethylamino group can be achieved through a nucleophilic substitution reaction. This involves reacting the nitro-substituted furochromenone with 2-methoxyethylamine under suitable conditions, such as in the presence of a base or a catalyst, to form the desired amino derivative.
-
Methylation: : The final step involves the methylation of the furochromenone core at the 6-position. This can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-((2-methoxyethyl)amino)-6-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted furochromenones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: CHNO
Molecular Weight: 382.36 g/mol
CAS Number: 923139-31-5
The compound features a furo[3,2-c]chromen-4-one core structure, with substituents that enhance its chemical reactivity and biological activity. The presence of the 2-methoxyethylamino group and the nitrophenyl moiety contributes to its unique properties.
Chemistry
The compound serves as a building block in organic synthesis, particularly in the development of more complex molecules. It is utilized in various organic reactions due to its reactive functional groups.
- Synthesis of Derivatives: The compound can be modified to create derivatives with enhanced properties or new functionalities.
- Reagent in Organic Reactions: It acts as a reagent in nucleophilic substitutions and other organic transformations.
Biology
Research indicates that this compound exhibits potential biological activities , including antimicrobial, anti-inflammatory, and anticancer properties.
- Antimicrobial Activity: Studies have shown that derivatives of furocoumarins possess significant antimicrobial effects against various pathogens. For instance, certain compounds demonstrated minimum inhibitory concentrations (MICs) as low as 1.7 µg/mL against fungal strains .
- Anti-inflammatory Effects: The compound may inhibit enzymes involved in inflammatory pathways, providing therapeutic benefits for inflammatory diseases.
- Anticancer Properties: Preliminary studies suggest that it can induce apoptosis in cancer cells and inhibit cell proliferation through interactions with specific molecular targets .
Medicine
The therapeutic potential of this compound is being investigated for various diseases.
- Enzyme Inhibition: Research is ongoing to explore its role as an inhibitor for specific enzymes involved in metabolic processes.
- Receptor Modulation: The compound may interact with receptors to modulate signaling pathways critical for cellular functions.
Antimicrobial Research
A study conducted on similar furocoumarin derivatives highlighted their effectiveness against fungal pathogens. The research demonstrated that certain modifications could enhance antimicrobial potency, suggesting that 2-((2-methoxyethyl)amino)-6-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one might exhibit comparable or superior activity against specific strains.
Anticancer Activity
In vitro studies have shown that compounds within the same class can trigger apoptosis in cancer cells. For example, a derivative was tested against breast cancer cell lines, revealing a dose-dependent reduction in cell viability . Further exploration into the mechanisms of action is warranted to fully understand its anticancer potential.
Mechanism of Action
The mechanism of action of 2-((2-methoxyethyl)amino)-6-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one would depend on its specific biological activity. For instance, if it exhibits anticancer properties, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation. The nitro group could be involved in redox cycling, generating reactive oxygen species that induce cellular damage. The amino group may interact with biological targets such as proteins or nucleic acids, modulating their function.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The substituents on the furo[3,2-c]chromen-4-one scaffold significantly modulate physicochemical and biological properties. Key analogs are compared below:
Table 1: Structural and Electronic Comparison of Furo[3,2-c]chromen-4-one Derivatives
Key Observations :
- Nitro Groups: The target compound’s 3-nitrophenyl group differs from FNO2’s 4-nitrophenyl substitution. Para-nitro groups in FNO2 enhance metal ion sensing (e.g., Fe³⁺) due to improved electron withdrawal, whereas meta-substitution may alter steric and electronic interactions .
- Amino Substituents: The 2-methoxyethylamino group in the target compound likely improves water solubility compared to FNO2’s hydrophobic cyclohexylamino group.
- Methoxy vs.
Key Observations :
- Catalytic Efficiency : Yb(OTf)3-catalyzed methods (e.g., ) achieve moderate-to-high yields (37–72%) and are versatile for introducing diverse aryl groups .
- Metal-Free Routes : reports a metal-free approach with yields up to 85%, advantageous for reducing metal contamination in pharmaceutical applications .
Table 3: Bioactivity Comparison of Selected Derivatives
Key Observations :
- Antifungal Activity : Derivatives with heterocyclic substituents (e.g., pyrazolyl in compound 13) exhibit potent antifungal effects, suggesting that the target compound’s 3-nitrophenyl group may similarly enhance microbial targeting .
- Anticancer Potential: Electron-withdrawing groups like nitro may enhance cytotoxicity by promoting DNA damage or topoisomerase inhibition, as seen in related furocoumarins .
Biological Activity
The compound 2-((2-methoxyethyl)amino)-6-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one (CAS Number: 923140-33-4) is a member of the furochromene class, characterized by its unique structural features that include a furo[3,2-c]chromen-4-one core. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The molecular formula of the compound is , with a molecular weight of 394.4 g/mol. Its structure features a methoxyethylamino group, a methyl group, and a nitrophenyl group, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N2O6 |
| Molecular Weight | 394.4 g/mol |
| CAS Number | 923140-33-4 |
Anticancer Activity
Research indicates that furo[3,2-c]coumarins, including derivatives like the compound , exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, such as:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism and proliferation.
- DNA Interaction : Some studies suggest that furocoumarins can form covalent bonds with DNA, which may lead to cytotoxic effects on cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined using standard agar dilution methods. Compounds similar to this one have demonstrated MIC values comparable to known antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to modulate inflammatory pathways. It has been reported that furocoumarins can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation .
The biological effects of this compound are likely mediated through several mechanisms:
- Receptor Binding : The compound may interact with specific cellular receptors, modulating signaling pathways associated with growth and apoptosis.
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in inflammatory processes or metabolic pathways critical for cancer cell survival.
- Induction of Apoptosis : The ability to induce programmed cell death in malignant cells is a key feature of many furocoumarin derivatives .
Case Studies
Several studies have explored the biological activities of related furo[3,2-c]coumarins:
- Anticancer Study : In vitro studies demonstrated that certain furocoumarins significantly inhibited the growth of human leukemia cells by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Evaluation : A recent study assessed the antimicrobial activity of various coumarin derivatives against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of these compounds as new antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for furo[3,2-c]chromen-4-one derivatives, and how can their purity be validated?
- Methodological Answer : Synthesis typically involves condensation of aldehyde intermediates with amines under reflux conditions. For example, describes the synthesis of analogous furocoumarins via cyclization reactions using ethanol as a solvent (76% yield after crystallization) . Characterization includes:
- Melting point analysis to confirm purity.
- Spectroscopic techniques : IR for functional groups (e.g., C=O stretch at ~1635 cm⁻¹), ¹H NMR for substituent integration (e.g., methoxy protons at δ 3.88–3.91 ppm), and UV-Vis for π-conjugation analysis (λmax ~300–400 nm) .
- Chromatography (TLC/HPLC) to monitor reaction progress.
Q. How can fluorescence properties of this compound be optimized for metal ion sensing applications?
- Methodological Answer : Fluorescence optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance quantum yield by reducing quenching .
- pH adjustment : Neutral to slightly acidic conditions stabilize the excited state.
- Metal ion screening : Test selectivity via titration with ions (e.g., Fe³⁺, Cu²⁺) and measure emission quenching/enhancement. highlights Fe³⁺ selectivity in furocoumarins due to ligand-to-metal charge transfer (LMCT) .
Advanced Research Questions
Q. How can structural contradictions between computational models and experimental data (e.g., XRD) be resolved?
- Methodological Answer :
- Refinement software : Use SHELXL for small-molecule XRD refinement, adjusting thermal parameters (ADPs) and validating via R-factor convergence (<5%) .
- Density Functional Theory (DFT) : Compare computed bond lengths/angles (e.g., Gaussian 16) with XRD data. Discrepancies may arise from crystal packing effects or solvent inclusion .
- Twinned data handling : Employ SHELXD for twin-law identification and SHELXE for phase extension in challenging cases .
Q. What strategies mitigate low solubility issues during NMR characterization of nitro-substituted furochromenones?
- Methodological Answer :
- Solvent systems : Use deuterated DMSO-d₆ or DMF-d₇ for polar derivatives. notes that poor solubility in CDCl₃ may require alternative solvents .
- Derivatization : Introduce solubilizing groups (e.g., polyethylene glycol chains) temporarily.
- High-temperature NMR : Acquire spectra at elevated temperatures (e.g., 50°C) to improve signal resolution .
Q. How can structure-activity relationships (SAR) be elucidated for biological activity?
- Methodological Answer :
- Functional group modulation : Synthesize analogs with varied substituents (e.g., replacing nitro with cyano groups) and compare bioactivity. demonstrates cyano substitution in furochromene synthesis .
- In vitro assays : Test antimicrobial activity via MIC assays (e.g., against E. coli) or anticancer potential via MTT assays (IC₅₀ values). Include positive controls (e.g., doxorubicin) and validate via dose-response curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
